molecular formula C13H24N2O3 B2800316 tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1251009-52-5

tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2800316
CAS No.: 1251009-52-5
M. Wt: 256.346
InChI Key: DMYDETRMQVZCEQ-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules, providing insights into biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Tert-Butyl 6-(aminomethyl)pyridine-3-carboxylate

  • Tert-Butyl 6-(aminomethyl)nicotinate

  • Tert-Butyl 6-(aminomethyl)pyridine-2-carboxylate

Uniqueness: Tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its spirocyclic structure, which is not commonly found in other similar compounds. This structural feature provides it with distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-4-5-10(7-14)17-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYDETRMQVZCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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